molecular formula C7H16Cl2N2 B13613689 2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B13613689
M. Wt: 199.12 g/mol
InChI Key: QPBXRUSPBDNACY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific bicyclic structure and the presence of methyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound in the field of chemistry .

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

2-methyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-7(9)5-8-6;;/h6-8H,2-5H2,1H3;2*1H

InChI Key

QPBXRUSPBDNACY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CC1CN2.Cl.Cl

Origin of Product

United States

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